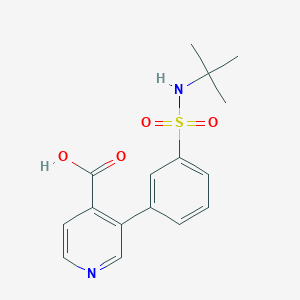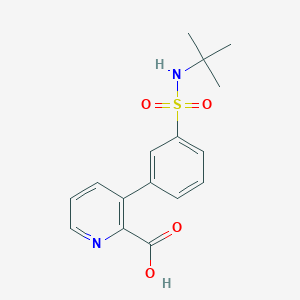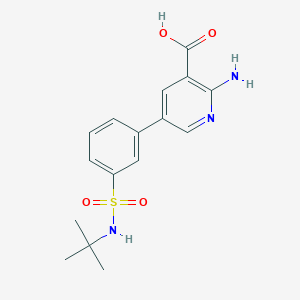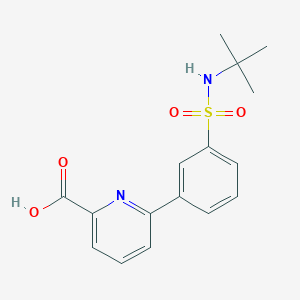
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-t-Butylsulfamoylphenyl)picolinic acid (6-TBS) is an organic compound with a molecular formula of C10H14NO3S. It is a colorless to yellowish solid with a melting point of 160-162°C. 6-TBS is a derivative of picolinic acid, which is a naturally occurring carboxylic acid found in plants and fungi. 6-TBS is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of medical imaging agents, such as MRI contrast agents.
Mechanism of Action
The mechanism of action of 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is thought to act as a chelating agent, binding to metal ions in the body and preventing them from being absorbed. It is also thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to reduce inflammation. It has also been shown to reduce the production of reactive oxygen species, as well as to reduce the levels of certain hormones, such as cortisol.
Advantages and Limitations for Lab Experiments
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable at room temperature. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, it is not very soluble in water, making it difficult to use in some experiments.
Future Directions
The future of 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% research is wide open. It could be used to develop new drug delivery systems, such as nanocapsules, nanospheres, and liposomes. It could also be used to study the mechanism of action of drugs, such as antifungal agents and antibiotics. It could be used to develop new drugs and to study the effects of drugs on the body. It could also be used to study the biochemical and physiological effects of 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% in the body. Additionally, 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of oxidative stress on cells, as well as to study the effects of metal ions on cellular processes.
Synthesis Methods
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% can be synthesized from the reaction of 3-t-butylsulfamoylbenzoic acid and picolinic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 140-150°C. The reaction is catalyzed by a strong base, such as potassium hydroxide or sodium hydroxide. The reaction is complete in approximately one hour.
Scientific Research Applications
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been used in numerous scientific research studies. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and medical imaging agents. It has also been used in the synthesis of drug delivery systems, such as nanocapsules, nanospheres, and liposomes. 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has also been used to study the mechanism of action of drugs, such as antifungal agents and antibiotics.
properties
IUPAC Name |
6-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-7-4-6-11(10-12)13-8-5-9-14(17-13)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKOMHPJGMNKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395284.png)
![6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395288.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395295.png)
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)
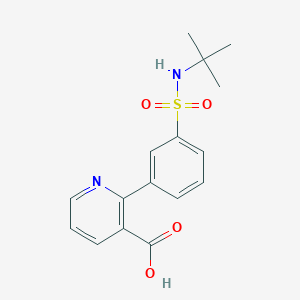
![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)
